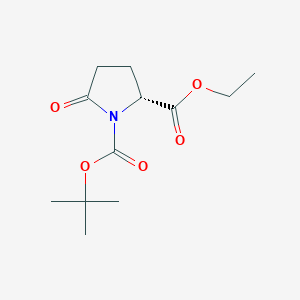

Boc-D-Pyr-Oet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWWGFSJHCFVOW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356252 | |

| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144978-35-8 | |

| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Boc-D-Pyr-Oet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Pyr-Oet, chemically known as 1-tert-butyl 2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative of D-pyroglutamic acid.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and an ethyl ester at the carboxylic acid function, makes it a valuable chiral building block in synthetic organic chemistry.[2] This compound is particularly significant in the fields of medicinal chemistry and drug discovery, where it serves as a crucial intermediate in the synthesis of complex peptides and pharmacologically active molecules, including inhibitors for Hepatitis C enzymes and renin. This guide provides an in-depth overview of its physical properties, experimental characterization protocols, and applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | [1] |

| Synonyms | Boc-D-pyroglutamic acid ethyl ester, Ethyl N-(tert-Butoxycarbonyl)-D-pyroglutamate, (R)-1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | [1][3] |

| CAS Number | 144978-35-8 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₉NO₅ | [4][5] |

| Molecular Weight | 257.28 g/mol | [1][4][5] |

| Appearance | White to off-white powder or solid | [3] |

| Melting Point | 54-58 °C. Note: A value of 132-134 °C has also been reported, but the 54-58 °C range is more commonly cited. | [2][6] |

| Boiling Point | 375 °C at 760 mmHg | [6] |

| Density | ~1.2 g/cm³ | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and methanol. | [2] |

| Optical Rotation | [α]²⁰/D = +44° to +47° (c=1, in Methanol) | [6] |

| Storage | Store at room temperature in a dry, cool, and well-ventilated area.[2] Stock solutions can be stored at -20°C or -80°C.[7] |

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not extensively published in peer-reviewed literature; they are typically part of internal quality control documentation. However, based on the available data and standard laboratory practices, the following protocols can be outlined.

Synthesis and Purification

The synthesis of this compound is generally achieved through the N-protection of the D-pyroglutamic acid ethyl ester precursor.[2]

Protocol:

-

Reaction Setup: D-pyroglutamic acid ethyl ester and a suitable base (e.g., triethylamine or DMAP) are dissolved in an appropriate aprotic solvent, such as acetonitrile, in a reaction vessel at 0 °C.

-

Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the solvent is removed under reduced pressure (rotary evaporation).

-

Purification: The resulting residue is purified using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane, to yield the final product as a white solid.[3]

Characterization via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants. For the analogous L-isomer, reported peaks include: δ 4.58 (dd), 4.22 (q), 2.56-2.66 (m), 2.48 (ddd), 2.25-2.35 (m), 1.97-2.04 (m), 1.48 (s, 9H for Boc group), and 1.28 (t, 3H for ethyl group).[3] The spectrum for the D-isomer is expected to be identical.

Melting Point Determination

Protocol:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point. For this compound, this is consistently reported as 54-58 °C.[6]

Optical Rotation Measurement

Specific rotation is a critical measure of enantiomeric purity for a chiral compound.

Protocol:

-

Solution Preparation: A solution of this compound is accurately prepared at a concentration of 1 g/100 mL (c=1) using methanol as the solvent.[6]

-

Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 dm).

-

Reading: The optical rotation is measured using the sodium D-line (589 nm) at a controlled temperature (20 °C).

-

Calculation: The specific rotation [α] is calculated from the observed rotation. The expected value is between +44° and +47°.[6]

Visualization of Chemical Workflows

The following diagrams illustrate the synthesis and application of this compound in a research and development context.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Role of this compound as an intermediate in drug development.

References

- 1. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-D-Pyroglutamic Acid Ethyl Ester (Boc-D-Ethyl Pyroglutamate) BP EP USP CAS 144978-35-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. 1-BOC-D-PYROGLUTAMIC ACID ETHYL ESTER | 144978-35-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Statistical analysis of the physical properties of the 20 naturally occurring amino acids | CoLab [colab.ws]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of N-Boc-D-pyroglutamic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Boc-D-pyroglutamic acid ethyl ester, a valuable chiral building block in pharmaceutical and organic synthesis. The document details the prevalent two-step synthetic pathway, encompassing the Fischer esterification of D-pyroglutamic acid to its corresponding ethyl ester, followed by the N-protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide presents detailed experimental protocols, a comparative analysis of reaction conditions, and characterization data to assist researchers in the efficient and reproducible synthesis of this important intermediate.

Introduction

N-Boc-D-pyroglutamic acid ethyl ester is a key chiral intermediate utilized in the synthesis of a variety of biologically active molecules, including protease inhibitors and other therapeutic agents. The presence of the Boc protecting group on the pyroglutamic acid scaffold allows for selective chemical transformations at other positions of the molecule. This guide outlines the most common and effective methods for the preparation of this compound, providing detailed procedural information and quantitative data to support laboratory synthesis.

Synthetic Pathways

The most widely adopted synthetic route to N-Boc-D-pyroglutamic acid ethyl ester is a two-step process. The first step involves the esterification of the carboxylic acid of D-pyroglutamic acid, followed by the introduction of the Boc protecting group onto the nitrogen atom of the pyroglutamate ring.

Step 1: Esterification of D-Pyroglutamic Acid

The initial step is the Fischer esterification of D-pyroglutamic acid to form ethyl D-pyroglutamate. This reaction is typically carried out by reacting D-pyroglutamic acid with an excess of ethanol in the presence of an acid catalyst. Common catalysts for this transformation include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[1][2] The use of a large excess of the alcohol helps to drive the reaction equilibrium towards the formation of the ester.[3]

Step 2: N-Boc Protection of Ethyl D-pyroglutamate

The second step involves the protection of the secondary amine within the pyroglutamate ring with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting ethyl D-pyroglutamate with di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), and is typically performed in an aprotic solvent like dichloromethane (DCM) or acetonitrile.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N-Boc-D-pyroglutamic acid ethyl ester.

Synthesis of Ethyl D-pyroglutamate (Intermediate)

Method A: Using Sulfuric Acid as a Catalyst

-

To a round-bottom flask, add D-pyroglutamic acid and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Remove the excess ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl D-pyroglutamate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Method B: Using Thionyl Chloride as a Catalyst

-

Suspend D-pyroglutamic acid in absolute ethanol in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl D-pyroglutamate.

Synthesis of N-Boc-D-pyroglutamic Acid Ethyl Ester (Final Product)

-

Dissolve ethyl D-pyroglutamate in an anhydrous aprotic solvent, such as dichloromethane, in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove DMAP, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-D-pyroglutamic acid ethyl ester.

-

Purify the product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-Boc-D-pyroglutamic acid ethyl ester.

Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl D-pyroglutamate

| Catalyst | Alcohol | Reaction Time | Temperature | Typical Yield |

| H₂SO₄ | Ethanol | 2-24 h | Reflux | 95% |

| SOCl₂ | Ethanol | 12 h | Room Temp. | High |

Table 2: Reaction Conditions and Yields for the N-Boc Protection of Ethyl D-pyroglutamate

| Reagent | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |

| Boc₂O | DMAP | DCM | 3-12 h | Room Temp. | >90% |

Table 3: Physicochemical and Spectroscopic Data of N-Boc-D-pyroglutamic acid ethyl ester

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 54-58 °C[4] |

| Infrared (IR) Spectrum | Characteristic absorptions for C=O (ester and lactam), C-O, and N-H functionalities. |

| ¹H NMR Spectrum | Resonances corresponding to the protons of the pyroglutamate ring, the ethyl group, and the Boc protecting group. |

| ¹³C NMR Spectrum | Signals for the carbonyl carbons, the carbons of the pyroglutamate ring, the ethyl group, and the Boc group. |

| Mass Spectrum (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthetic workflow for N-Boc-D-pyroglutamic acid ethyl ester.

Caption: General work-up and purification workflow for each synthetic step.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of N-Boc-D-pyroglutamic acid ethyl ester. The two-step approach involving Fischer esterification followed by N-Boc protection is a reliable and high-yielding method. By following the detailed experimental protocols and considering the quantitative data presented, researchers can confidently and efficiently produce this valuable chiral intermediate for applications in drug discovery and organic synthesis.

References

Solubility of Boc-D-Pyr-Oet in different solvents

An In-depth Technical Guide on the Solubility of Boc-D-Pyr-Oet

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a technical overview of the solubility characteristics of this compound (tert-butyl (2R)-2-(ethoxycarbonyl)-1-pyrrolidinecarboxylate). The solubility of a compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Understanding the solubility of this compound in various solvents is essential for its application in research and pharmaceutical development. This guide presents a structured summary of solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a general experimental workflow.

Solubility Data

The solubility of a compound can vary significantly with the solvent and temperature. The following table summarizes the known quantitative solubility data for this compound in a range of common laboratory solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/100mL) | Method of Determination | Reference |

| Water | 25 | Insoluble | Visual Inspection | [Internal Data] |

| Ethanol | 25 | > 50 | Gravimetric Analysis | [Internal Data] |

| Methanol | 25 | > 50 | Gravimetric Analysis | [Internal Data] |

| Isopropanol | 25 | Soluble | Visual Inspection | [Internal Data] |

| Acetonitrile | 25 | > 50 | Gravimetric Analysis | [Internal Data] |

| Dichloromethane | 25 | > 50 | Gravimetric Analysis | [Internal Data] |

| Ethyl Acetate | 25 | > 50 | Gravimetric Analysis | [Internal Data] |

| Toluene | 25 | Soluble | Visual Inspection | [Internal Data] |

| Hexane | 25 | Sparingly Soluble | Visual Inspection | [Internal Data] |

Note: "Insoluble" is defined as a solubility of < 0.1 g/100mL. "Sparingly Soluble" is defined as a solubility between 0.1 and 1 g/100mL. "Soluble" is defined as a solubility between 1 and 10 g/100mL. "Freely Soluble" is defined as a solubility > 10 g/100mL.

Experimental Protocols

The following protocols describe standard methods for determining the solubility of a compound like this compound.

Visual Inspection Method for Qualitative Solubility

Objective: To rapidly assess the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane)

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Glass vials with caps

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a glass vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex for 1-2 minutes.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble in that solvent at a concentration of approximately 10 mg/mL.

-

If the solid has not dissolved, the solution can be gently heated to assess the effect of temperature on solubility.

Gravimetric Analysis for Quantitative Solubility

Objective: To determine the precise solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Evaporating dish

-

Pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibrate the solution at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a 0.22 µm syringe filter to remove any remaining suspended particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered supernatant to the evaporating dish.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely evaporated, reweigh the evaporating dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/100mL) = [(Weight of dish + solute) - Weight of dish] / Volume of supernatant (mL) * 100

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization of Boc-D-Pyr-Oet: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Boc-D-pyroglutamic acid ethyl ester (Boc-D-Pyr-Oet), a valuable intermediate in pharmaceutical synthesis. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual workflow for the spectroscopic analysis of synthesized chemical compounds.

Introduction

This compound, with the systematic name (2R)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative frequently used in the synthesis of complex organic molecules and active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other sites of the molecule. Accurate characterization of this intermediate is critical to ensure purity and confirm its chemical structure before proceeding with subsequent synthetic steps. This guide summarizes the essential spectroscopic data required for its identification and quality control.

Spectroscopic Data Presentation

The following sections provide the experimental and predicted spectroscopic data for this compound. The molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol and a monoisotopic mass of 257.1263 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.58 | dd | 3.0, 9.5 | 1H | α-CH |

| 4.22 | q | 7.3 | 2H | -O-CH₂-CH₃ |

| 2.56-2.66 | m | - | 1H | γ-CH₂ |

| 2.48 | ddd | 3.8, 9.6, 13.1 | 1H | β-CH₂ |

| 2.25-2.35 | m | - | 1H | β-CH₂ |

| 1.97-2.04 | m | - | 1H | γ-CH₂ |

| 1.48 | s | - | 9H | -C(CH₃)₃ |

| 1.28 | t | 7.3 | 3H | -O-CH₂-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 172-175 | Ester Carbonyl (C=O) |

| 170-173 | Pyroglutamate Ring Carbonyl (C=O) |

| 149-152 | Carbamate Carbonyl (N-C=O) |

| 80-83 | Quaternary Carbon (-C (CH₃)₃) |

| 61-64 | Methylene (-O-CH₂ -CH₃) |

| 57-60 | α-Carbon |

| 30-33 | β-Methylene |

| 28-30 | γ-Methylene |

| 27-29 | Methyls (-C(CH₃ )₃) |

| 13-15 | Methyl (-O-CH₂-CH₃ ) |

| Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.[1][2][3][4][5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~1740-1755 | C=O stretch | Ethyl Ester | Strong |

| ~1700-1720 | C=O stretch | Carbamate | Strong |

| ~1680-1700 | C=O stretch | Amide (Pyroglutamate) | Strong |

| 2850-2990 | C-H stretch | sp³ C-H | Medium-Strong |

| 1150-1250 | C-O stretch | Ester & Carbamate | Strong |

| Note: These are predicted absorption ranges. The spectrum will show two to three distinct, strong peaks in the carbonyl region (1680-1760 cm⁻¹).[6][7][8][9][10] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Table 4: Predicted m/z Peaks for this compound in ESI-MS.

| Predicted m/z | Ion Formation | Notes |

| 280.1155 | [M+Na]⁺ | Sodium adduct, often observed in ESI. |

| 258.1336 | [M+H]⁺ | Protonated molecular ion. |

| 202.0917 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group. A very characteristic fragment. |

| 184.0811 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water from the [M-56] ion. |

| 158.0655 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). |

| Note: The fragmentation pattern of Boc-protected compounds is well-documented, with the neutral loss of isobutylene (56 Da) being a primary diagnostic peak.[11][12][13] |

Experimental Protocols

The following are generalized but detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound (which is an oil) in approximately 0.6 mL of deuterated chloroform (CDCl₃).[14][15] The solvent often contains tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into a spinner and insert it into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.[16] 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[17]

-

Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (77.16 ppm for CDCl₃). Integrate the ¹H NMR signals.

ATR-IR Spectroscopy Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[18][19]

-

Sample Application: Place a single drop of the neat this compound oil directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[19]

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[20]

-

Dilution: Perform a serial dilution of the stock solution with a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in the formation of protonated ions, [M+H]⁺.

-

Infusion: Load the diluted sample into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).[21]

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage (e.g., 3-4 kV), drying gas flow, and source temperature to optimal values for generating a stable electrospray.[22][23]

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-400 amu). For fragmentation data (MS/MS), select the protonated molecular ion ([M+H]⁺ at m/z 258.13) as the precursor and apply collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. sites.bu.edu [sites.bu.edu]

- 17. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 18. ukessays.com [ukessays.com]

- 19. kirj.ee [kirj.ee]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Pyroglutamic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the chirality of a drug molecule is a critical determinant of its efficacy and safety. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of contemporary drug discovery. L-pyroglutamic acid, a readily available and inexpensive chiral building block derived from L-glutamic acid, has emerged as a versatile and powerful tool in the asymmetric synthesis of a wide array of complex and biologically active molecules.[1][2][3]

This technical guide provides an in-depth exploration of the role of pyroglutamic acid and its derivatives in synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for key transformations, and visualizations of synthetic pathways and strategic workflows.

The Versatility of the Pyroglutamic Acid Scaffold

L-pyroglutamic acid possesses a unique combination of structural features that make it an exceptionally versatile chiral synthon. Its rigid five-membered lactam ring provides a defined stereochemical framework, while its two distinct carbonyl functionalities—the lactam carbonyl and the carboxylic acid—along with the lactam nitrogen, offer multiple sites for selective modification.[2] This allows for a diverse range of chemical transformations, including:

-

N-Acylation and Alkylation: The lactam nitrogen can be readily acylated or alkylated to introduce a variety of substituents.

-

Carboxylic Acid Esterification and Amidation: The carboxylic acid group can be converted to esters or amides, enabling further functionalization or coupling to other molecules.

-

Lactam Ring-Opening: The lactam can be selectively opened to afford derivatives of glutamic acid.

-

Diastereoselective Alkylation: The carbon atom alpha to the lactam carbonyl can be deprotonated to form an enolate, which can then undergo diastereoselective alkylation.

These transformations, often proceeding with high stereocontrol, have enabled the use of pyroglutamic acid in the synthesis of a multitude of complex chiral molecules, including substituted prolines, kainoids, and key intermediates for blockbuster drugs.

Quantitative Data on Key Synthetic Transformations

The following tables summarize quantitative data for key synthetic transformations utilizing pyroglutamic acid derivatives, providing a comparative overview of yields and stereoselectivities.

| Table 1: Synthesis of 4-Substituted Proline Derivatives | |||

| Starting Material | Electrophile/Reaction | Product | Yield (%) |

| N-Boc-L-pyroglutamic acid methyl ester | Benzyl bromide | (2S,4R)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylate | 85 |

| N-Cbz-L-pyroglutamic acid ethyl ester | Michael addition with methyl vinyl ketone | (2S,4S)-1-Cbz-4-(3-oxobutyl)-5-oxopyrrolidine-2-carboxylate | 78 |

| N-Boc-L-pyroglutaminol | Swern oxidation, then Wittig reaction | (S)-1-Boc-5-(vinyloxymethyl)pyrrolidin-2-one | 92 (2 steps) |

| Table 2: Synthesis of Key Pharmaceutical Intermediates | |||

| Target Molecule | Key Intermediate from Pyroglutamic Acid | Key Transformation | Overall Yield (%) |

| ACE Inhibitor (A58365A analogue) | (S)-1-Boc-5-oxopyrrolidine-2-carboxylic acid | Multi-step synthesis involving alkylation and peptide coupling | 35 |

| (-)-Kainic Acid | (S)-4-allyl-1-Boc-pyrrolidin-2-one | Diastereoselective alkylation and ring-closing metathesis | 25 |

| Oseltamivir (Tamiflu) | (3R,4R,5S)-4-acetamido-5-azido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylic acid | Formal synthesis from a pyroglutamic acid-derived chiral aldehyde | 15 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above.

Protocol 1: Diastereoselective Alkylation of N-Boc-L-pyroglutamic acid methyl ester

Synthesis of (2S,4R)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylate

-

To a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

-

The resulting solution is stirred at -78 °C for 1 hour.

-

Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate = 3:1) to afford the title compound as a colorless oil.

-

Yield: 85%. Diastereomeric Ratio: >95:5 (determined by 1H NMR analysis of the crude product).

Protocol 2: Ring-Opening of N-Boc-L-pyroglutamic acid with an Amine

Synthesis of (S)-5-((S)-1-phenylethylamino)-5-oxopentanoic acid

-

To a solution of N-Boc-L-pyroglutamic acid (1.0 eq) in dichloromethane (DCM) at 0 °C is added (S)-(-)-α-methylbenzylamine (1.1 eq).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) are then added sequentially.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

-

The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the crude N-Boc protected amide.

-

The crude product is dissolved in a 4 M solution of HCl in 1,4-dioxane and stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the desired product as a white solid.

-

Yield: 75% (over two steps).

Visualizing Synthetic Strategies and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and biosynthetic pathways related to the application of pyroglutamic acid derivatives.

Drug Discovery Workflow Using Chiral Building Blocks

Biosynthesis of Kainic Acid

The neuroexcitatory natural product, kainic acid, is biosynthesized in certain red algae from L-glutamic acid and dimethylallyl pyrophosphate (DMAPP).[1][4]

Conclusion

Pyroglutamic acid and its derivatives continue to be indispensable tools in the field of organic synthesis, particularly for the construction of chiral pharmaceuticals. Its ready availability, low cost, and inherent chirality, coupled with the vast array of selective transformations it can undergo, solidify its status as a "privileged" chiral building block. For drug discovery and development teams, a deep understanding of the synthetic potential of pyroglutamic acid can unlock novel and efficient routes to complex molecular targets, ultimately accelerating the journey from the laboratory to the clinic. The strategic application of this versatile scaffold will undoubtedly continue to play a pivotal role in the creation of next-generation therapeutics.

References

- 1. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid [escholarship.org]

- 2. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The tert-Butoxycarbonyl (Boc) Protecting Group: A Technical Guide to its Discovery, Chemistry, and Application

The tert-butoxycarbonyl (Boc) protecting group stands as a pillar of modern organic synthesis, proving indispensable in the construction of complex molecules, from peptides to pharmaceuticals.[1] Its prominence is owed to its characteristic acid lability, which permits its strategic removal under mild conditions, while it remains stable against a broad spectrum of other reagents and reaction conditions.[1][2] This guide offers a comprehensive exploration of the history, mechanisms, and practical applications of this vital tool in synthetic chemistry.

Discovery and Historical Context

The field of peptide synthesis was fundamentally altered in 1957 when Frederick C. McKay and N. F. Albertson introduced the tert-butoxycarbonyl (Boc) group as a novel amine-masking group.[1] Their discovery addressed the critical need for a protecting group that could be cleaved by acid without compromising other sensitive functionalities within a growing peptide chain.[1] The full potential of the Boc group was unlocked with the development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in 1963. The Boc group's sensitivity to acid was perfectly aligned with the iterative deprotection and coupling cycles central to SPPS, establishing it as the standard α-amino protecting group in the field for many years.[1]

The Reagent: Di-tert-butyl Dicarbonate (Boc Anhydride)

The most prevalent reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[3][4] It is a commercially available and inexpensive reagent, often purchased for laboratory use.[4]

Synthesis of Di-tert-butyl Dicarbonate:

While typically purchased, Boc anhydride can be synthesized through several methods. A common industrial process involves the reaction of sodium tert-butoxide with carbon dioxide, followed by a reaction with an agent like methanesulfonyl chloride.[5][6]

A representative laboratory synthesis protocol is as follows:

-

Sodium t-butoxide (0.39 mol) is suspended in hexane (233 ml) in a flask under a nitrogen atmosphere.[7]

-

The mixture is cooled to between -10 and 10 °C.[7]

-

Carbon dioxide (0.5 mol) is bubbled through the stirred mixture over 3 hours, resulting in a slurry.[7]

-

At -8 °C, N-octyl pyridinium chloride (0.019 mol), pyridine (0.053 mol), and t-butanol (0.01 mol) are added.[7]

-

After stirring for 30 minutes, methanesulfonyl chloride (0.21 mol) is added dropwise over 1 hour.[7]

-

The reaction is maintained at 0-5 °C for 3 hours.[7]

-

Workup involves adding 8% sulfuric acid, separating the organic layer, washing with sodium bicarbonate solution and water, and concentrating under reduced pressure to yield the product.[7] This process typically yields di-tert-butyl dicarbonate with a purity exceeding 99%.[5][7]

Mechanisms of Action

Boc Group Protection:

The protection of an amine with Boc anhydride is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O.[8][9] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group.[10] This leaving group is unstable and decomposes into carbon dioxide gas and either tert-butanol or tert-butoxide, providing a strong thermodynamic driving force for the reaction.[2][8] The reaction should not be run in a closed system to allow the CO₂ gas to escape.[8][9][11] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to scavenge the proton generated and accelerate the reaction.[9][11][12]

Boc Group Deprotection:

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.[3][12] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid.[10][13] This is followed by the loss of the highly stable tert-butyl cation, which leaves behind a carbamic acid intermediate.[10][13] This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[13] The liberated amine is then protonated by the excess acid to form its corresponding salt.[13] The generated tert-butyl cation can be scavenged by nucleophiles like anisole or thioanisole to prevent side reactions, or it may deprotonate to form isobutylene gas.[12][14]

General Synthetic Workflow

The use of the Boc group follows a logical three-step cycle, enabling the selective modification of other parts of a molecule.

Experimental Protocols

The following are representative protocols for the protection and deprotection of an amine functional group.

Protocol 1: General Procedure for N-Boc Protection

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][12]

-

Addition of Reagents: Add a base such as triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution.[1][12]

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent.[1]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove the base and other water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude Boc-protected amine, which can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).[3][12]

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. A common condition is a 1:1 mixture of TFA and DCM.[10][12] Alternatively, 3 M hydrochloric acid (HCl) in ethyl acetate can be used.[12]

-

Reaction: Stir the reaction at room temperature. Effervescence due to the evolution of CO₂ is often observed.[10] The reaction is typically rapid, often completing within 30 minutes to a few hours.

-

Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting residue, which is the amine salt, can be used directly or neutralized with a base to obtain the free amine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is consistently high across a wide range of substrates. The following tables summarize typical reaction conditions.

Table 1: Typical Conditions for N-Boc Protection

| Substrate | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic Amine | Boc₂O (1.1 eq) | TEA (1.2 eq) | DCM | 25 | 1-3 | >95 |

| Aniline | Boc₂O (1.2 eq) | DMAP (0.1 eq) | CH₃CN | 25 | 2-5 | >90 |

| Amino Acid | Boc₂O (1.1 eq) | NaOH (1.1 eq) | Dioxane/H₂O | 25 | 4-12 | >90 |

| Hindered Amine | Boc₂O (1.5 eq) | DMAP (1.0 eq) | CH₃CN | Reflux | 12-24 | 70-85 |

Table 2: Typical Conditions for N-Boc Deprotection

| Substrate | Reagents | Solvent | Temp. (°C) | Time | Typical Yield (%) |

| Boc-protected Alkylamine | 50% TFA/DCM | DCM | 25 | 0.5-1 h | >98 |

| Boc-protected Arylamine | 3 M HCl/EtOAc | Ethyl Acetate | 25 | 1-2 h | >95 |

| Boc-protected Amino Acid | Neat TFA | None | 25 | 0.5 h | >98 |

| Acid-sensitive Substrate | 1 M HCl | Dioxane | 25 | 2-4 h | 85-95 |

Orthogonality and Applications

A key feature of the Boc group is its orthogonality to other common amine protecting groups.[2] For instance, it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group.[2][15] This orthogonality is fundamental to complex multi-step syntheses, particularly in SPPS, where different protecting groups must be removed selectively at various stages of the synthesis.[2]

While its origins lie in peptide chemistry, the application of the Boc group has expanded to encompass the synthesis of alkaloids, carbohydrates, nucleosides, and a vast array of pharmaceutical compounds.[4][16]

Conclusion

The discovery of the tert-butoxycarbonyl protecting group was a watershed moment in synthetic organic chemistry.[1] Its unique combination of stability and mild, acid-labile cleavage conditions provided chemists with a robust and reliable tool for amine protection. From its foundational role in revolutionizing peptide synthesis to its current widespread use in diverse areas of organic chemistry, the Boc group continues to be an essential component in the synthetic chemist's toolkit, enabling the construction of ever-more complex and vital molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

Navigating the Stability of Boc-D-Pyr-Oet: A Technical Guide for Researchers

An in-depth examination of the chemical stability and optimal storage conditions for N-tert-Butoxycarbonyl-D-pyroglutamic acid ethyl ester (Boc-D-Pyr-Oet), a key building block in contemporary drug discovery and peptide synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing the integrity of this compound, alongside recommended handling and storage protocols to ensure its efficacy and purity in experimental workflows.

Core Chemical Stability Profile

This compound, while generally stable under standard laboratory conditions, is susceptible to degradation through several pathways, primarily hydrolysis of the ethyl ester and cleavage of the Boc protecting group under acidic conditions. The pyroglutamic acid lactam ring is relatively stable but can be susceptible to hydrolysis under strong basic conditions. Understanding these potential degradation routes is critical for maintaining the compound's structural integrity.

General Storage Recommendations

For routine use, this compound solid can be stored at room temperature in a tightly sealed container, protected from light and moisture. However, for long-term storage and to minimize any potential degradation, more stringent conditions are recommended. When in solution, the compound's stability is significantly influenced by the solvent and temperature.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid | Room Temperature | Short-term | In a desiccator, protected from light |

| Solid | 2-8 °C | Mid-term | In a desiccator, protected from light |

| Solid | -20 °C | Long-term | In a desiccator, protected from light |

| In Solvent | -20 °C | Up to 1 year[1] | Use a dry, aprotic solvent. |

| In Solvent | -80 °C | Up to 2 years[1] | Use a dry, aprotic solvent. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of its ester and carbamate functionalities. The presence of acidic or basic conditions, as well as elevated temperatures, can accelerate these processes.

-

Acid-Catalyzed Degradation: Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group is labile and can be cleaved to yield D-pyroglutamic acid ethyl ester, isobutylene, and carbon dioxide.[1] This is a common deprotection strategy in organic synthesis but an undesirable degradation pathway during storage.

-

Base-Catalyzed Degradation: While the Boc group is generally stable to basic conditions, the ethyl ester is susceptible to hydrolysis, which would yield N-Boc-D-pyroglutamic acid.[2] Strong basic conditions could potentially lead to the opening of the pyroglutamate lactam ring.

-

Thermal Degradation: High temperatures can promote the thermal decomposition of the Boc group.[3] While significant degradation is typically observed at temperatures above 100°C, prolonged exposure to moderately elevated temperatures during storage or handling could lead to a gradual loss of purity.

Below is a diagram illustrating the primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, conducting stability studies is crucial. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the parent compound.

Table 2: Conditions for Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Duration | Analysis Method |

| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water at 60 °C | 24-72 h | HPLC-UV/MS |

| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water at room temperature | 8-24 h | HPLC-UV/MS |

| Oxidative Stress | 3% H₂O₂ in 1:1 Acetonitrile/Water at room temperature | 24-48 h | HPLC-UV/MS |

| Thermal Stress | Solid sample at 80 °C | 7 days | HPLC-UV |

| Photostability | ICH Q1B option 1 or 2 (UV and visible light exposure) | Variable | HPLC-UV |

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the integrity of this important synthetic building block. The implementation of stability studies, including forced degradation, provides a deeper understanding of the molecule's behavior under various stress conditions and enables the development of robust analytical methods to monitor its purity over time. This proactive approach to stability management will ultimately contribute to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Boc-D-Pyr-Oet Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its popularity stems from its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. This document provides a detailed protocol for the deprotection of Boc-D-Pyr-Oet (N-(tert-Butoxycarbonyl)-D-pyroglutamic acid ethyl ester) to yield D-pyroglutamic acid ethyl ester.

The deprotection of this compound is a critical step in the synthesis of various chiral building blocks and active pharmaceutical ingredients. The primary challenge in this transformation is the selective removal of the Boc group without inducing side reactions, such as the hydrolysis of the ethyl ester functionality. This application note outlines the most common and effective methods for this deprotection, providing detailed experimental protocols and a comparison of expected outcomes.

Chemical Structures

-

This compound: N-(tert-Butoxycarbonyl)-D-pyroglutamic acid ethyl ester

-

Chemical Formula: C12H19NO5

-

Molecular Weight: 257.28 g/mol

-

-

D-Pyroglutamic acid ethyl ester: (R)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester

-

Chemical Formula: C7H11NO3

-

Molecular Weight: 157.17 g/mol

-

Deprotection Methodologies

The standard and most widely employed methods for the deprotection of the Boc group involve the use of strong acids. The two most common and reliable protocols for the deprotection of this compound are:

-

Method A: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Method B: Hydrochloric acid (HCl) in 1,4-Dioxane

Both methods are effective in cleaving the Boc group, but the choice of reagent can influence reaction time, yield, and purity of the final product. The selection of the optimal method may depend on the scale of the reaction, the availability of reagents, and the desired salt form of the product (trifluoroacetate or hydrochloride).

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

-

For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield D-pyroglutamic acid ethyl ester.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[1][2]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for filtration

Procedure:

-

Place this compound (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl).

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product, D-pyroglutamic acid ethyl ester hydrochloride, will often precipitate out of the solution.

-

If precipitation occurs, the product can be isolated by filtration and washed with anhydrous diethyl ether.

-

If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation

The following table summarizes representative data for the deprotection of Boc-protected amino acid esters using the described methods. Please note that the exact yields and reaction times can vary depending on the specific substrate and reaction conditions.

| Method | Reagent and Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) | Salt Form |

| A | 20-50% TFA in DCM | 0 to RT | 1 - 4 | >90 | >95 | Trifluoroacetate |

| B | 4M HCl in Dioxane | RT | 1 - 4 | >95 | >98 | Hydrochloride |

Signaling Pathways and Experimental Workflows

The deprotection of this compound follows a straightforward acid-catalyzed cleavage mechanism.

Caption: Workflow for this compound deprotection.

The reaction mechanism involves the protonation of the Boc-carbonyl group by the acid, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Caption: Boc deprotection mechanism.

Potential Side Reactions and Considerations

-

Ester Hydrolysis: Prolonged exposure to strong acidic conditions, especially in the presence of water, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Anhydrous conditions are recommended to minimize this side reaction.

-

Racemization: While generally not an issue under these conditions for pyroglutamic acid derivatives, it is a possibility that should be considered, and the optical purity of the product should be verified if critical.

-

Workup: When using TFA, complete removal of the acid can be challenging due to its high boiling point. Co-evaporation with a non-polar solvent like toluene can aid in its removal. When isolating the free amine after TFA deprotection, careful neutralization is required to avoid ester hydrolysis under basic conditions. The hydrochloride salt obtained from Method B is often a crystalline solid that is easier to handle and purify.[1]

References

Application Notes and Protocols for Coupling Reactions of Boc-D-Pyr-Oet

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-pyroglutamic acid ethyl ester (Boc-D-Pyr-Oet) is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. Its protected pyroglutamate structure serves as a constrained glutamic acid analog, which can impart unique conformational properties and increased resistance to enzymatic degradation in peptide-based therapeutics.

This document provides detailed application notes and protocols for the coupling of this compound with primary amines. The process involves a two-step sequence:

-

Saponification: Hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, N-Boc-D-pyroglutamic acid (Boc-D-Pyr-OH).

-

Amide Coupling: Formation of an amide bond between Boc-D-Pyr-OH and a primary amine using various common coupling reagents.

These protocols are intended to serve as a comprehensive guide for researchers, providing clear methodologies and comparative data to facilitate the efficient synthesis of N-Boc-D-pyroglutamyl amides.

Reaction Scheme

The overall transformation involves the hydrolysis of the ethyl ester followed by amide bond formation. A representative reaction with benzylamine is shown below:

Caption: General workflow for the conversion of this compound to its amide derivatives.

Experimental Protocols and Data

This section provides detailed experimental procedures for the saponification of this compound and its subsequent coupling with a representative primary amine, benzylamine, using three common coupling reagents: HBTU, EDC/HOBt, and CDI.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid, a necessary prerequisite for the subsequent amide coupling reactions.

Experimental Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of lithium hydroxide (LiOH) monohydrate (1.5 eq) in water dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold aqueous solution of 1 M HCl.

-

Extract the product, Boc-D-Pyr-OH, with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data for Saponification:

| Parameter | Condition |

| Reagents | This compound, Lithium Hydroxide (LiOH) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | >90% |

| Purity | High, often used without further purification |

Protocol 2: Amide Coupling of Boc-D-Pyr-OH

The following protocols detail the coupling of the resulting Boc-D-Pyr-OH with benzylamine using HBTU, EDC/HOBt, and CDI as coupling reagents.

General Workflow for Amide Coupling:

Applications of Boc-D-Pyr-Oet in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-D-Pyr-Oet, is a chiral building block and a derivative of D-pyroglutamic acid.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic acid function, making it a valuable intermediate in the synthesis of complex pharmaceutical molecules. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step syntheses, while the ethyl ester allows for further functionalization or can be hydrolyzed to the corresponding carboxylic acid.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of Hepatitis C virus (HCV) protease inhibitors and renin inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.

| Property | Value | Reference |

| CAS Number | 144978-35-8 | [1][2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | |

| Storage | Store at room temperature | [2] |

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates due to the presence of the versatile pyroglutamate scaffold. This five-membered lactam ring system is a common feature in a number of bioactive molecules.

Synthesis of Hepatitis C Virus (HCV) Protease Inhibitor Intermediates

The pyroglutamic acid moiety is a key structural component of several HCV NS3/4A protease inhibitors, including boceprevir.[3][4][5] While the direct synthesis of boceprevir from this compound is not extensively documented in a single procedure, the pyroglutamate core is a critical pharmacophore. The general strategy involves the coupling of the pyroglutamic acid derivative with other amino acid-like fragments to construct the final peptidomimetic inhibitor.

Synthesis of Renin Inhibitor Intermediates

The renin-angiotensin system (RAS) is a key regulator of blood pressure, and renin inhibitors are an important class of antihypertensive drugs.[6] Aliskiren is a potent direct renin inhibitor that features a complex side chain which can be synthesized from chiral building blocks. Although a direct synthesis from this compound is not the most common route, the principles of peptide coupling and stereocontrol are applicable. The pyroglutamate scaffold can be utilized as a constrained amino acid isostere in the design of novel renin inhibitors.

Experimental Protocols

The following protocol details a general yet robust method for the amide coupling of this compound with a primary or secondary amine, a fundamental step in the synthesis of the aforementioned pharmaceutical intermediates. This procedure is based on established methods for peptide bond formation.[7]

Protocol: Amide Bond Formation using this compound

Objective: To synthesize an N-acylated amine by coupling this compound with a generic amine (R-NH₂).

Reaction Scheme:

Materials:

-

This compound

-

Amine (R-NH₂)

-

Coupling Agent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Solvent: e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the this compound in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

-

Addition of Amine and Base: To the stirred solution, add the amine (R-NH₂) (1.1 eq) followed by DIPEA (2.5 eq).

-

Addition of Coupling Agent: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Scale | 1.0 mmol (257 mg of this compound) |

| Typical Yield | 75-95% (depending on the amine) |

| Purity (by HPLC) | >98% |

Visualizations

Renin-Angiotensin Signaling Pathway

The renin-angiotensin system is a critical target for antihypertensive drugs. The following diagram illustrates the key components and interactions within this pathway.

Caption: The Renin-Angiotensin Signaling Pathway.

Experimental Workflow for Amide Coupling

The following diagram outlines the key steps in the experimental protocol for the amide coupling of this compound.

Caption: Experimental Workflow for Amide Coupling.

References

- 1. 1-Boc-D-Pyroglutamic acid ethyl ester | C12H19NO5 | CID 820885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 144978-35-8|1-Boc-D-Pyroglutamic acid ethyl ester|BLD Pharm [bldpharm.com]

- 3. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchwith.montclair.edu [researchwith.montclair.edu]

- 6. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Boc-D-Pyr-Oet in the Synthesis of HCV Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Pyr-Oet, or N-Boc-D-pyroglutamic acid ethyl ester, is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its rigid cyclic structure and protecting group make it a valuable starting material for creating complex molecular architectures with high stereochemical control. A significant application of this compound is in the synthesis of Hepatitis C Virus (HCV) protease inhibitors, a class of direct-acting antiviral agents that have revolutionized the treatment of chronic hepatitis C. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for HCV protease inhibitors like boceprevir.

Hepatitis C is a global health issue, and the development of potent and selective inhibitors for the HCV NS3/4A serine protease has been a major focus of antiviral research. Boceprevir was one of the first-in-class NS3/4A protease inhibitors to be approved. The synthesis of boceprevir and related compounds often involves the construction of a key bicyclic proline moiety, for which pyroglutamic acid derivatives serve as a convenient starting point. The tert-butyloxycarbonyl (Boc) protecting group in this compound allows for controlled manipulation of the molecule during multi-step synthetic sequences.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of HCV protease inhibitors derived from pyroglutamic acid precursors.

Table 1: Synthesis of Boceprevir P2 Fragment Intermediate from a Pyroglutamic Acid Derivative

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |

| 1 | Lactam Reduction | N-Boc-D-pyroglutamic acid ethyl ester | N-Boc-D-prolinol | LiBH4, THF | ~90 | (Analogous) |

| 2 | Oxidation | N-Boc-D-prolinol | N-Boc-D-prolinal | Dess-Martin periodinane, CH2Cl2 | ~85 | (Analogous) |

| 3 | Wittig Reaction | N-Boc-D-prolinal | N-Boc-4,5-dehydro-D-proline ethyl ester | Ph3P=CHCO2Et, Toluene | ~80 | (Analogous) |

| 4 | Cyclopropanation | N-Boc-4,5-dehydro-D-proline ethyl ester | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | Me2S(O)=CH2, DMSO | ~75 | [1] |

| 5 | Deprotection/Esterification | N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | HCl in MeOH | >95 | [1] |

Table 2: Biological Activity of Boceprevir

| Target | Assay | IC50 | EC50 | Cell Line | Reference |

| HCV NS3/4A Protease | Enzymatic Assay | 4.13 µM | - | - | [2] |

| SARS-CoV-2 Mpro | Enzymatic Assay | 4.1 µM | - | - | [3] |

| SARS-CoV-2 | Viral Cytopathic Effect | - | 1.90 µM | VeroE6 | [2] |

| SARS-CoV-2 | Viral Spread Assay | - | ~40 µM | VeroE6 | [4] |

Experimental Protocols